An In-depth Technical Guide to the Physicochemical Properties of Isolimonene
An In-depth Technical Guide to the Physicochemical Properties of Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonene (C10H16, molar mass: 136.23 g/mol ) is a naturally occurring monoterpene and an isomer of the more widely known limonene (B3431351).[1][2] It is found in the essential oils of various plants.[2] As a chiral molecule, isolimonene exists as different stereoisomers, with (+)-trans-isolimonene being a commonly referenced form. This technical guide provides a comprehensive overview of the core physicochemical properties of isolimonene, detailed experimental methodologies for their determination, and an exploration of relevant biological signaling pathways associated with its close isomer, limonene, to guide future research.
Physicochemical Properties
The physicochemical properties of isolimonene are critical for its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The data presented here primarily pertains to (+)-trans-isolimonene.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of (+)-trans-isolimonene.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Boiling Point | 165-166 °C (lit.) | [1][3] |
| 167.3 °C at 760 mmHg | [4] | |
| 177-178 °C at 760 mmHg | [5] | |
| Density | 0.83 g/mL at 20 °C (lit.) | [1][3] |
| 0.824 g/cm³ | [4] | |
| Refractive Index | n20/D 1.47 (lit.) | [1][3][4] |
| Optical Activity | [α]20/D +212±5° (c=10% in ethanol) | [3] |
| Flash Point | 39 °C (closed cup) | [1] |
| 41.3 °C | [4] | |
| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [5] |
Note: Variations in reported boiling points may be attributed to differences in experimental conditions or purity of the sample.
Comparative Analysis with D-Limonene
To provide context, the following table compares the properties of (+)-trans-isolimonene with its more prevalent isomer, (R)-(+)-limonene.
| Property | (+)-trans-Isolimonene | (R)-(+)-Limonene |
| Boiling Point | 165-178 °C | ~176 °C |
| Density | ~0.83 g/mL at 20 °C | ~0.84 g/mL at 20 °C |
| Refractive Index | ~1.47 at 20 °C | ~1.473 at 20 °C |
| Optical Activity | [α]20/D +212° (in ethanol) | [α]20/D ~+120° (neat) |
Experimental Protocols
The determination of the physicochemical properties of liquid monoterpenes like isolimonene involves standard laboratory techniques. The following sections outline the general methodologies.
Determination of Boiling Point
The boiling point of isolimonene can be determined using either distillation or the Thiele tube method.[6][7]
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Distillation Method : A simple distillation apparatus is assembled. The sample is placed in the distilling flask along with boiling chips. The liquid is heated, and the temperature is monitored with a thermometer placed in the vapor path. The temperature at which the vapor condenses and is collected as distillate is recorded as the boiling point.[6][7]
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Thiele Tube Method : A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added. This assembly is attached to a thermometer and heated in a Thiele tube filled with oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The sample is then allowed to cool, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6]
Determination of Density
The density of liquid isolimonene can be determined using a pycnometer or a hydrometer. For precise measurements, a digital density meter is often employed. The general procedure involves measuring the mass of a known volume of the liquid at a controlled temperature.[8][9][10]
Determination of Refractive Index
The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[11]
Measurement of Optical Activity
The optical rotation of chiral molecules like isolimonene is measured using a polarimeter.[12][13][14]
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A solution of known concentration of the sample is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter, and light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through it.
-
The analyzer is rotated until the field of view appears uniformly dark or light, and the observed rotation (α) is recorded.
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The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL.
Biological Activity and Signaling Pathways
Disclaimer: To date, specific studies detailing the modulation of signaling pathways by isolimonene are scarce in published literature. The following information pertains to its well-studied isomer, D-limonene . While isomers can have different biological activities, this information is provided for illustrative and comparative purposes to guide future research on isolimonene.
D-limonene has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and chemopreventive effects.[15][16][17] Its anticancer activity is linked to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[18]
One of the critical pathways affected by D-limonene is the Ras/Raf/MEK/ERK signaling cascade.[16] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. D-limonene has been observed to decrease the expression of Ras and Raf, and subsequently reduce the phosphorylation of ERK1/2, thereby inhibiting this pro-proliferative pathway.[16]
Caption: D-Limonene's inhibitory effect on the Ras/Raf/MEK/ERK signaling pathway.
Conclusion
Isolimonene is a chiral monoterpene with distinct physicochemical properties. This guide provides a consolidated resource of its key characteristics and the standard experimental procedures for their determination. While data on its specific biological activities and interactions with cellular signaling pathways are limited, the known effects of its isomer, D-limonene, suggest that isolimonene may also possess significant pharmacological potential, warranting further investigation by the scientific community.
References
- 1. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 2. Isolimonene | C10H16 | CID 521268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. guidechem.com [guidechem.com]
- 5. isolimonene, 499-99-0 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived from Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry [employees.csbsju.edu]
- 15. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
